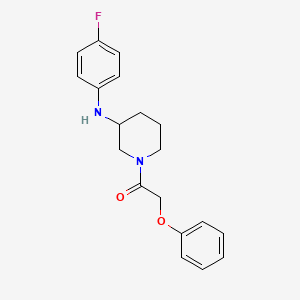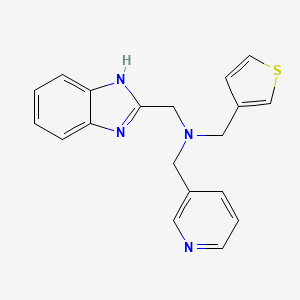
N-(4-fluorophenyl)-1-(phenoxyacetyl)-3-piperidinamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-1-(phenoxyacetyl)-3-piperidinamine and related compounds involves complex organic synthesis methodologies. A typical approach might involve the formation of a piperidinamine backbone, followed by the introduction of a fluoro-substituted phenyl group and a phenoxyacetyl moiety. These steps require precise control over reaction conditions to ensure the desired specificity and yield. For example, the discovery of GSK962040, a motilin receptor agonist with a somewhat similar structure, exemplifies the intricate synthesis routes explored for such compounds (Westaway et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography and NMR spectroscopy. The spatial arrangement of atoms within the molecule, including the orientation of the fluorophenyl and phenoxyacetyl groups, plays a crucial role in determining its reactivity and interactions with biological targets. The structure of bis[1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium hydrochloride], as determined by X-ray and DFT methods, provides insights into the effects of substituents on molecular conformation (Yang et al., 2009).
Chemical Reactions and Properties
N-(4-fluorophenyl)-1-(phenoxyacetyl)-3-piperidinamine can undergo various chemical reactions, influenced by its functional groups. These reactions include nucleophilic substitutions, where the piperidinamine nitrogen may act as a nucleophile, and electrophilic aromatic substitutions facilitated by the electron-withdrawing fluorine atom on the phenyl ring. The reactivity patterns of such compounds are essential for further chemical modifications and understanding their mechanism of action in biological systems.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and stability, are critical for the compound's application in research and development. These characteristics are influenced by the molecular structure, particularly the presence of the fluorophenyl group, which can enhance lipophilicity and thus affect the compound's solubility in various solvents. Analysis of similar compounds, such as 4-(phenoxymethyl)piperidines, provides valuable data on these aspects (Waterhouse et al., 1997).
Propiedades
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-15-8-10-16(11-9-15)21-17-5-4-12-22(13-17)19(23)14-24-18-6-2-1-3-7-18/h1-3,6-11,17,21H,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKFXQFNYJSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]spiro[azepane-4,2'-chromene]](/img/structure/B4534075.png)
![2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B4534089.png)
![4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole](/img/structure/B4534093.png)



![1-(3-methoxyphenyl)-4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-2-piperazinone](/img/structure/B4534124.png)
![N-[3-(3,4-dimethylphenoxy)propyl]-N,1-dimethylpyrrolidine-3-carboxamide](/img/structure/B4534141.png)
![2-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4534147.png)
![3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol](/img/structure/B4534153.png)
![4,4,4-trifluoro-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4534156.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4534164.png)
![2-[(2R*,6S*)-2,6-dimethylpiperidin-1-yl]-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4534176.png)
![ethyl 3-{[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]amino}butanoate](/img/structure/B4534179.png)